Cas no 888440-06-0 (4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide)

4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide structure
888440-06-0 structure
商品名:4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide
CAS番号:888440-06-0
MF:C22H21N5O4S
メガワット:451.498243093491
CID:6043279
PubChem ID:24891929

4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide 化学的及び物理的性質

名前と識別子

    • 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide
    • Benzamide, 4-[[2-[[4,5-dihydro-3-(2-methoxyethyl)-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]acetyl]amino]-
    • BDBM61777
    • AKOS001581901
    • SMR000807076
    • 4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
    • CHEMBL1429145
    • 4-(2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide
    • cid_24891929
    • AB00871950-06
    • MLS001237491
    • F1882-1450
    • 4-[[2-[[4-keto-3-(2-methoxyethyl)-5H-pyrimid[5,4-b]indol-2-yl]thio]acetyl]amino]benzamide
    • 888440-06-0
    • 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]thio]-1-oxoethyl]amino]benzamide
    • 4-[2-[[3-(2-methoxyethyl)-4-oxidanylidene-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]ethanoylamino]benzamide
    • 4-[[2-[[3-(2-methoxyethyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetyl]amino]benzamide
    • HMS2986A10
    • インチ: 1S/C22H21N5O4S/c1-31-11-10-27-21(30)19-18(15-4-2-3-5-16(15)25-19)26-22(27)32-12-17(28)24-14-8-6-13(7-9-14)20(23)29/h2-9,25H,10-12H2,1H3,(H2,23,29)(H,24,28)
    • InChIKey: DNCJISVVEZCBIV-UHFFFAOYSA-N
    • ほほえんだ: C(N)(=O)C1=CC=C(NC(CSC2N(CCOC)C(=O)C3=C(N=2)C2=C(N3)C=CC=C2)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 451.13142534g/mol
  • どういたいしつりょう: 451.13142534g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 6
  • 重原子数: 32
  • 回転可能化学結合数: 8
  • 複雑さ: 755
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 155Ų

じっけんとくせい

  • 密度みつど: 1.47±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 12.77±0.70(Predicted)

4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F1882-1450-5μmol
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
888440-06-0 90%+
5μl
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F1882-1450-5mg
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
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5mg
$69.0 2023-05-17
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F1882-1450-15mg
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888440-06-0 90%+
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F1882-1450-75mg
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F1882-1450-2μmol
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
888440-06-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F1882-1450-50mg
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
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F1882-1450-10μmol
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F1882-1450-10mg
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
888440-06-0 90%+
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F1882-1450-40mg
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888440-06-0 90%+
40mg
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Life Chemicals
F1882-1450-100mg
4-(2-{[3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamido)benzamide
888440-06-0 90%+
100mg
$248.0 2023-05-17

4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamide 関連文献

4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido5,4-bindol-2-ylsulfanyl}acetamido)benzamideに関する追加情報

Comprehensive Analysis of 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide (CAS No. 888440-06-0)

The compound 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide (CAS No. 888440-06-0) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This pyrimidoindole derivative exhibits unique properties that make it a promising candidate for various therapeutic applications. Its molecular structure combines a benzamide moiety with a pyrimido[5,4-b]indole core, linked via a sulfanylacetamido bridge, which contributes to its potential bioactivity.

Recent studies have highlighted the growing interest in small-molecule inhibitors and kinase-targeted therapies, where compounds like 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide are being explored for their ability to modulate specific enzymatic pathways. Researchers are particularly intrigued by its potential role in cancer treatment, given the increasing demand for novel antineoplastic agents with fewer side effects. The compound's methoxyethyl and sulfanyl groups may enhance its pharmacokinetic properties, such as solubility and membrane permeability.

In the context of drug discovery, the synthesis and optimization of heterocyclic compounds like this one are critical. The pyrimido[5,4-b]indole scaffold is known for its versatility in interacting with biological targets, making it a valuable template for designing selective inhibitors. Additionally, the incorporation of a benzamide group aligns with current trends in developing amide-based therapeutics, which are often associated with improved metabolic stability and target affinity.

From a mechanistic perspective, 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide is hypothesized to interfere with protein-protein interactions or signal transduction pathways. This aligns with the broader scientific community's focus on precision medicine, where understanding the molecular basis of diseases is paramount. The compound's 4-oxo group could play a pivotal role in forming hydrogen bonds with target proteins, further enhancing its specificity.

Given the rising popularity of computational chemistry and AI-driven drug design, researchers are leveraging molecular docking and QSAR modeling to predict the behavior of CAS No. 888440-06-0 in biological systems. These approaches are particularly relevant as the pharmaceutical industry seeks to reduce drug development timelines and costs. The compound's structural features make it an excellent subject for such in silico studies.

In summary, 4-(2-{3-(2-methoxyethyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-ylsulfanyl}acetamido)benzamide represents a fascinating area of research with potential applications in oncology, inflammatory diseases, and beyond. Its unique chemical architecture and bioactive potential position it as a compound worthy of further investigation in the quest for next-generation therapeutics.

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